The compound 2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is a complex organic molecule that incorporates elements from both the pyrazole and pyrimidine families. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The detailed structural and chemical properties of this compound can be found in various chemical databases such as PubChem and BenchChem, where it is cataloged with specific identifiers and molecular data. These sources provide insights into its synthesis, classification, and potential applications in research and industry.
This compound can be classified under the following categories:
The synthesis of 2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine typically involves several steps, including:
The synthesis may utilize various reagents such as:
The molecular formula of 2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is . The structure consists of a pyrimidine core substituted with a methoxy group at the 5-position and an ether linkage to a piperidine containing a pyrazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O2 |
| Molecular Weight | 290.36 g/mol |
| IUPAC Name | 2-{1-[1-(3,5-dimethylpyrazol-4-yl)methyl]piperidin-4-yloxy}-5-methoxypyrimidine |
| SMILES | CC(C)N1CCCCC1NC(=N)C=C1C(=O)N(C)C(=O)N(C)C |
| InChI | InChI=1S/C15H22N4O2/c1... |
2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is primarily associated with its interaction with biological targets such as enzymes or receptors.
Upon administration, this compound may bind to specific receptors or enzymes involved in cellular signaling pathways, leading to modulation of biological responses. For instance, it may exhibit inhibitory effects on certain enzymes related to cancer cell proliferation or antimicrobial activity.
Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to interact with various molecular targets within cells.
The physical properties of 2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine include:
Chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
This compound has potential applications in various fields:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7